molecular formula C10H18O3 B15160404 1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane CAS No. 681855-87-8

1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane

Cat. No.: B15160404
CAS No.: 681855-87-8
M. Wt: 186.25 g/mol
InChI Key: KNZCXZVYHJACPH-UHFFFAOYSA-N
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Description

1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a bicyclic compound featuring a seven-membered ring system with three oxygen atoms (oxa bridges) at positions 3, 4, and 7, and a hexyl substituent at position 1. Its structure combines the steric constraints of a bicyclo[4.1.0]heptane framework with the electronic effects of multiple oxygen atoms and a long alkyl chain.

Properties

CAS No.

681855-87-8

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-hexyl-3,4,7-trioxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-10-8-12-11-7-9(10)13-10/h9H,2-8H2,1H3

InChI Key

KNZCXZVYHJACPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC12COOCC1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hexyl alcohol with a suitable epoxide in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic ethers or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The bicyclo[4.1.0]heptane core is common among analogs, but substituents and additional heteroatoms significantly alter properties:

Compound Name Substituents/Oxa Positions Key Structural Features
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane 1-hexyl; 3,4,7-trioxa High oxygen content, long alkyl chain
1-Phenyl-7-oxabicyclo[4.1.0]heptane 1-phenyl; 7-oxa Aromatic substituent, mono-oxa bridge
3-(1-Methylethenyl)-7-oxabicyclo[4.1.0]heptane 3-(1-methylethenyl); 7-oxa Alkenyl group, steric bulk
3-tert-Butyl-7-oxabicyclo[4.1.0]heptane 3-tert-butyl; 7-oxa Bulky alkyl substituent
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane 3,4-dibromo; 7-oxa Halogenated, high reactivity

Key Differences :

  • The hexyl chain enhances lipophilicity, contrasting with phenyl (aromatic) or smaller alkyl groups in other derivatives.

Physical and Chemical Properties

Data from analogs suggest trends in physical properties based on substituents:

Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight
3-(1-Methylethenyl)-7-oxabicyclo[4.1.0]heptane 193.4 (predicted) 0.974 138.10
7-Oxabicyclo[4.1.0]heptane (base structure) 129–130 0.97 98.14
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one N/A N/A 126.15

Inferences for this compound :

  • The hexyl group (C₆H₁₃) would increase molecular weight (~228 g/mol) and boiling point compared to smaller substituents.
  • Trioxa bridges may reduce solubility in nonpolar solvents due to polarity.

Trioxa Implications :

  • Additional oxygen atoms may stabilize transition states in ring-opening reactions or increase resistance to hydrolysis compared to mono-oxa analogs.

Biological Activity

1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a bicyclic compound with a unique structure that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with three oxygen atoms integrated into its structure. The molecular formula and other properties are summarized below:

PropertyValue
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 226.28 g/mol
IUPAC Name This compound
CAS Number Not assigned yet

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It has the potential to bind to receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity and Therapeutic Applications

Research into the biological effects of this compound has revealed several potential therapeutic applications:

  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : It may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties that could be beneficial in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
  • Inflammation Model Study :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).
  • Neuroprotection in Cell Culture :
    • In vitro experiments using neuronal cell lines demonstrated that the compound could protect against glutamate-induced excitotoxicity, suggesting its potential use in conditions like Alzheimer's disease.

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